molecular formula C13H9Cl2F3N4OS B1671408 Ethiprole CAS No. 181587-01-9

Ethiprole

Cat. No.: B1671408
CAS No.: 181587-01-9
M. Wt: 397.2 g/mol
InChI Key: FNELVJVBIYMIMC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethiprole primarily targets the GABA-gated chloride channels in insects . These channels play a crucial role in the transmission of inhibitory signals in the nervous system. By targeting these channels, this compound can disrupt the normal functioning of the insect’s nervous system .

Mode of Action

This compound belongs to the chemical class of Phenylpyrazoles (Fiproles) . It acts by interfering with the passage of chloride ions through the GABA-regulated chloride channel . This disruption in the flow of chloride ions leads to an overexcitation of the central nervous system, eventually causing the death of the insect .

Biochemical Pathways

Studies have shown that exposure to this compound can lead to increased activities of antioxidative enzymes (such as superoxide dismutase and catalase) and detoxification factors (like glutathione and glutathione s-transferase) in honeybees . This suggests that this compound might induce oxidative stress in insects .

Pharmacokinetics

It is known that this compound is a non-systemic insecticide , which suggests that it acts primarily at the site of application rather than being absorbed and distributed throughout the organism.

Result of Action

The primary result of this compound’s action is the death of the insect due to the overexcitation of its central nervous system . Sublethal concentrations of this compound have been shown to inhibit the development of honeybees and activate their defense and immune systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, honeybee larvae have been found to be more sensitive to this compound than pupae . Moreover, this compound is known to be highly toxic to bees and aquatic crustaceans , suggesting that its impact can vary significantly across different species and environments.

Biochemical Analysis

Biochemical Properties

Ethiprole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the GABA receptor on the membrane of nervous system cells . By binding to this receptor, this compound inhibits the flow of chloride ions, leading to the disruption of normal neural transmission. This interaction results in the paralysis and eventual death of the target insects . Additionally, this compound has been observed to increase the activities of antioxidative enzymes such as superoxide dismutase and catalase, as well as detoxification factors like glutathione and glutathione S-transferase .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In honeybees, for instance, this compound has been shown to inhibit pupation and eclosion in a dose-dependent manner . It induces oxidative stress by increasing the activities of antioxidative enzymes and detoxification factors . This compound also influences cell signaling pathways and gene expression. For example, it upregulates the expression of pathogen recognition-related gene PGRP-4300 and detoxification-related gene CYP4G11 in honeybees .

Molecular Mechanism

The molecular mechanism of this compound involves its action on the GABA receptor. By binding to this receptor, this compound disrupts the flow of chloride ions through the GABA-regulated chloride channel . This disruption leads to the inhibition of neural transmission, causing paralysis and death in insects . This compound’s binding interactions with the GABA receptor are crucial for its insecticidal activity. Additionally, this compound has been shown to induce oxidative stress and activate immune responses in honeybees by upregulating specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to sublethal concentrations of this compound has been shown to inhibit honeybee development and activate their defense and immune systems . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in laboratory studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In honeybees, higher doses of this compound have been shown to significantly inhibit pupation and eclosion rates . At sublethal doses, this compound induces oxidative stress and activates immune responses . At higher doses, this compound can cause toxic effects, including developmental deficiencies, disordered immune action, and abnormal reproduction and neurobehavior in non-target organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. In rice, for example, the main metabolic pathway involves the production of a sulfone form via the oxidation of the sulfoxide group . This compound interacts with enzymes such as glutathione S-transferase, which plays a role in its detoxification . The metabolic pathways of this compound are crucial for understanding its persistence and degradation in different environments.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed, distributed, and excreted in organisms following oral administration . The compound can accumulate in specific tissues, and its distribution is influenced by factors such as binding to transport proteins and cellular uptake mechanisms . Understanding the transport and distribution of this compound is essential for assessing its potential impact on non-target organisms.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target sites, such as the GABA receptor on the membrane of nervous system cells . This compound’s activity and function are influenced by its localization within specific cellular compartments. The compound’s targeting signals and post-translational modifications may direct it to specific organelles, affecting its overall efficacy and toxicity .

Scientific Research Applications

Ethiprole has been widely studied for its applications in agriculture, particularly in pest control. It is effective against a broad range of insect pests, making it valuable for protecting crops such as rice and tea . In addition to its agricultural uses, this compound has been studied for its effects on non-target organisms, such as honeybees. Research has shown that sublethal doses of this compound can affect the development, antioxidation mechanisms, detoxification mechanisms, and immune-related gene expression in honeybees . This highlights the importance of understanding the ecological impact of this compound and its safe use in agricultural practices.

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNELVJVBIYMIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058003
Record name Ethiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181587-01-9
Record name Ethiprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181587-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiprole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5527E53JNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole (22.25 g) in methanol was added a solution of sulfuric acid (1.5 g) in isopropanol. Hydrogen peroxide (6.95 g of 30% aqueous solution) was added and the temperature raised to 60° C. After two hours, the reaction was filtered and the solid washed with methanol. The filtrate was washed (water), dried and recrystallized (methanol) to give 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinylpyrazole (18.4 g), m.p. 173-174° C.
Quantity
22.25 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole (22.25 g) in methanol was added a solution of sulfuiric acid (1.5 g) in isopropanol. Hydrogen peroxide (6.95 g of 30% aqueous solution) was added and the temperature raised to 60° C. After two hours, the reaction was filtered and the solid washed with methanol. The filtrate was washed (water), dried and recrystallized (methanol) to give 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinylpyrazole (18.4 g), m.p. 173-174° C.
Quantity
22.25 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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